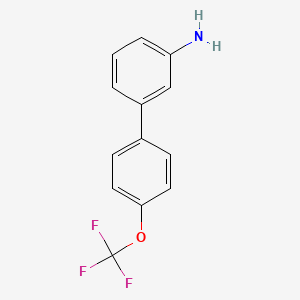

4'-Trifluoromethoxy-biphenyl-3-YL amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIFGSBRYALIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375324 | |

| Record name | 4'-Trifluoromethoxy-biphenyl-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436150-22-0 | |

| Record name | 4'-Trifluoromethoxy-biphenyl-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-3-ylamine

This guide provides a comprehensive technical overview of 4'-Trifluoromethoxy-biphenyl-3-ylamine, a key intermediate in the fields of medicinal chemistry and advanced materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Strategic Importance

4'-Trifluoromethoxy-biphenyl-3-ylamine belongs to the class of substituted biphenyl amines. The biphenyl scaffold is a privileged structure in drug discovery, providing a rigid framework for orienting functional groups to interact with biological targets. The strategic placement of the trifluoromethoxy (-OCF₃) group and an amine (-NH₂) group on this scaffold imparts unique properties that are highly sought after in modern chemical synthesis.

The trifluoromethoxy group is a bioisostere of other functionalities and is known to significantly enhance key drug-like properties.[1][2] It can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and modulate the electronic nature of the molecule, potentially leading to stronger binding interactions with target proteins.[1][3] The amine group, on the other hand, serves as a versatile chemical handle for further synthetic modifications, allowing for the construction of more complex molecular architectures.

Chemical Identity and Structure

-

IUPAC Name: 3-(4-(Trifluoromethoxy)phenyl)aniline

-

Synonyms: 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine

-

CAS Number: 914763-71-0

-

Molecular Formula: C₁₃H₁₀F₃NO

-

Molecular Weight: 269.22 g/mol

Chemical Structure:

Physicochemical Properties

The physicochemical properties of 4'-Trifluoromethoxy-biphenyl-3-ylamine are crucial for its handling, reactivity, and application in various synthetic protocols.

| Property | Value | Source |

| Appearance | Solid (form may vary) | N/A |

| Molecular Weight | 269.22 g/mol | N/A |

| XLogP3-AA | 4.3 | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 4 | N/A |

| Rotatable Bond Count | 2 | N/A |

Synthesis and Reactivity

The primary route for synthesizing 4'-Trifluoromethoxy-biphenyl-3-ylamine and related biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between an aryl halide and an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants:

-

3-Bromoaniline (or 3-iodoaniline for higher reactivity)

-

4-(Trifluoromethoxy)phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate, Potassium phosphate)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3-bromoaniline, 4-(trifluoromethoxy)phenylboronic acid, and the base.

-

Add the solvent system and degas the mixture.

-

Add the palladium catalyst and heat the reaction mixture to reflux (typically 80-100 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4'-Trifluoromethoxy-biphenyl-3-ylamine.

-

Diagram of Synthetic Workflow:

Caption: Role as a building block in drug discovery.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of 4'-Trifluoromethoxy-biphenyl-3-ylamine.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show a complex series of multiplets in the aromatic region (typically between 6.5 and 8.0 ppm). The protons on the aniline ring will appear as distinct signals from those on the trifluoromethoxy-substituted ring. A broad singlet corresponding to the -NH₂ protons would also be present, which can be exchanged with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all 13 carbon atoms. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF). [5]* ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single signal, a singlet, is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be characteristic of a trifluoromethoxy group attached to an aromatic ring.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 269 or 270, respectively, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-O stretching of the ether linkage (around 1000-1300 cm⁻¹), and strong C-F stretching bands (around 1100-1200 cm⁻¹).

Safety and Handling

As a research chemical, 4'-Trifluoromethoxy-biphenyl-3-ylamine should be handled with appropriate safety precautions. While a full toxicological profile has not been established, related biphenyl amines can be hazardous.

-

Hazard Statements: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. [6][7]* Precautionary Measures:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. [8] * Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. [6] * Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

-

Conclusion

4'-Trifluoromethoxy-biphenyl-3-ylamine is a valuable and versatile chemical intermediate. Its unique combination of a biphenyl core, a reactive amine handle, and a property-enhancing trifluoromethoxy group makes it a strategic building block for the synthesis of novel compounds in drug discovery and potentially in materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in research and development.

References

-

PubChem. 2'-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available from: [Link]

-

Supporting Information - AWS. Available from: [Link]

-

AOBChem. 4-(Trifluoromethyl)[1,1'-biphenyl]-3-amine. Available from: [Link]

-

Henan Alfa Chemical Co., Ltd. China CAS:57688-34-3 | 4'-TRIFLUOROMETHYL-BIPHENYL-4-YLAMINE Manufacturers and Factory. Available from: [Link]

-

The Royal Society of Chemistry. c4ob02436b1.pdf. Available from: [Link]

-

CAS. Lanosterol - CAS Common Chemistry. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Wikipedia. 3-Aminobiphenyl. Available from: [Link]

-

PubChem. 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]

-

PMC. Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Available from: [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine [mdpi.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, potential applications, and safety considerations, offering a valuable resource for researchers and developers in the field.

Core Compound Identification

The subject of this guide is the chemical compound identified as 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine. Its fundamental identifiers are crucial for accurate sourcing and application in research and development.

| Identifier | Value | Source |

| Chemical Name | 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine | [1], [2] |

| CAS Number | 1280625-91-3 | [1], [2] |

| Molecular Formula | C₁₃H₁₀F₃NO | [1], [2] |

| Molecular Weight | 253.22 g/mol | [1] |

Synthesis and Mechanism: The Suzuki-Miyaura Coupling

The principal synthetic route to 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5][6][7] This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryls, styrenes, and polyolefins due to its mild reaction conditions and tolerance of a wide range of functional groups.

The synthesis of 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine involves the coupling of two key precursors: 3-aminophenylboronic acid and 1-bromo-3-(trifluoromethoxy)benzene .

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

Materials:

-

3-Aminophenylboronic acid (1.1 equivalents)

-

1-Bromo-3-(trifluoromethoxy)benzene (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 - 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-aminophenylboronic acid, 1-bromo-3-(trifluoromethoxy)benzene, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 12-24 hours).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine.

Reaction Mechanism Visualization

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.

Caption: The Suzuki-Miyaura catalytic cycle for the synthesis of the target compound.

Physicochemical Properties

Understanding the physicochemical properties of 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine is essential for its application in drug design and materials science. The trifluoromethoxy group significantly influences these properties.

| Property | Value/Information | Significance |

| Molecular Weight | 253.22 g/mol [1] | Fundamental for stoichiometric calculations. |

| Lipophilicity (LogP) | Predicted to be higher than non-fluorinated analogs. | The trifluoromethoxy group is known to increase lipophilicity, which can enhance membrane permeability and bioavailability of drug candidates.[8] |

| Metabolic Stability | Expected to be high. | The strong carbon-fluorine bonds in the trifluoromethoxy group contribute to increased resistance to metabolic degradation.[8] |

| pKa | The amine group is basic. | Influences solubility and interactions with biological targets. |

| Appearance | Likely a solid at room temperature. | Important for handling and formulation. |

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine-containing functional groups, particularly the trifluoromethoxy (-OCF₃) group, is a well-established strategy in modern drug design.[8] This is due to the unique properties that this group imparts to a molecule.

Key Advantages of the Trifluoromethoxy Group:

-

Enhanced Metabolic Stability: The high strength of the C-F bonds makes the -OCF₃ group resistant to metabolic degradation, potentially increasing the half-life of a drug.[8]

-

Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its oral bioavailability.

-

Modulation of Physicochemical Properties: The trifluoromethoxy group can influence a molecule's acidity, basicity, and conformation, which can be fine-tuned to optimize interactions with biological targets.[8]

-

Bioisosteric Replacement: The -OCF₃ group can act as a bioisostere for other functional groups, allowing for the modification of a lead compound while maintaining or improving its biological activity.

While specific studies on the biological activity of 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine are not widely published, its structural motifs—the biphenyl scaffold and the trifluoromethoxy-substituted aniline—are present in numerous biologically active compounds. This makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in areas such as oncology, neurodegenerative diseases, and infectious diseases.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

Hazard Statements for Related Compounds (e.g., 3-(Trifluoromethoxy)aniline):

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.[9]

Researchers should always consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine is a valuable fluorinated building block with significant potential in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible for further chemical exploration. The presence of the trifluoromethoxy group imparts desirable physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it an attractive scaffold for the development of novel therapeutic agents. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use. This technical guide serves as a foundational resource for researchers and developers looking to leverage the unique properties of this promising compound.

References

- Thermo Fisher Scientific. Safety Data Sheet: 3-(Trifluoromethoxy)aniline. (2025).

- Thermo Fisher Scientific. Safety Data Sheet: 4-(Trifluoromethoxy)aniline. (2024).

- CymitQuimica.

- Sigma-Aldrich. Safety Data Sheet: 3-(Trifluoromethyl)aniline. (2025).

-

Suzuki, A. Suzuki reaction. Wikipedia. [Link]

-

PubChem. 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine. [Link]

- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

- Tang, P. et al. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3.

-

U.S. Environmental Protection Agency. 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol Properties. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025). [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

- Leroux, F. R. et al. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (2008).

-

Organic Chemistry Portal. Synthesis of β-trifluoromethyl amines. [Link]

- Ngai, M.-Y. et al. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.

- Poce, G. et al.

- Dolbier, W. R. Jr. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Journal of Fluorine Chemistry. (2022).

- Wang, B.-L. et al. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. (2022).

- Ferreira, R. J. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. (2025).

-

Wikipedia. 3-(Trifluoromethyl)aniline. [Link]

- Kumar, A. et al. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules. (2026).

Sources

- 1. 1280625-91-3|3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine|BLD Pharm [bldpharm.com]

- 2. 1280625-91-3 Cas No. | 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine | Matrix Scientific [matrixscientific.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Safety Data Sheet (SDS) for 4'-Trifluoromethoxy-biphenyl-3-ylamine

The resulting molecule is a valuable intermediate. The amine group provides a handle for further chemical modifications (e.g., amide bond formation, sulfonylation), while the trifluoromethoxyphenyl moiety imparts desirable drug-like properties. [1][22]It can be used in the synthesis of inhibitors for various biological targets where the specific substitution pattern is key for activity and selectivity. [23]

References

-

ChargePoint Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology.

-

Scott, A. (2015, July 7). Best Practices For Handling Potent APIs. Outsourced Pharma.

-

Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved February 15, 2026, from

-

U.S. Environmental Protection Agency (EPA). (2000, January). 4-Aminobiphenyl.

-

Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.

-

IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.

-

MilliporeSigma. (n.d.). HPAPI Handling Protocols.

-

Hatcher, J. F., & Swaminathan, S. (1995). Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. Mutation research, 348(3-4), 173–180.

-

International Agency for Research on Cancer. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F.

-

U.S. Environmental Protection Agency Office of Toxic Substances. (n.d.). 4-Aminobiphenyl.

-

Ignat'ev, N. V., et al. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. ResearchGate.

-

Mezo, A. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-(Trifluoromethoxy)benzylamine.

-

Lumini, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

Thermo Fisher Scientific. (2008). SAFETY DATA SHEET for 4-(Trifluoromethoxy)aniline.

-

BenchChem. (2025). Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for [1,1'-Biphenyl]-4-carboxylic acid.

-

Fisher Scientific. (2024). SAFETY DATA SHEET for 4-(Trifluoromethoxy)aniline.

-

U.S. Environmental Protection Agency (EPA). (n.d.). 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from

-

Sigma-Aldrich. (n.d.). Product Page for 4-(Trifluoromethoxy)aniline.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

CPAchem. (2023). Safety data sheet for 4-Aminobiphenyl.

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Lecker, J., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12435-12449.

-

Li, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(22), 16533–16553.

-

ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved February 15, 2026, from

-

BLD Pharm. (n.d.). 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-amine. Retrieved February 15, 2026, from

-

ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.

-

Tokyo Chemical Industry (TCI). (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. epa.gov [epa.gov]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. comptox.epa.gov [comptox.epa.gov]

- 7. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 8. Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. fishersci.se [fishersci.se]

- 11. fr.cpachem.com [fr.cpachem.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Best Practices For Handling Potent APIs [outsourcedpharma.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]

- 16. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. pubs.acs.org [pubs.acs.org]

Role of 4'-Trifluoromethoxy-biphenyl-3-ylamine in medicinal chemistry

This guide serves as a technical whitepaper for medicinal chemists and drug discovery scientists, detailing the strategic utility, physicochemical profile, and synthetic applications of 4'-Trifluoromethoxy-biphenyl-3-ylamine .[1]

A High-Value Scaffold for Medicinal Chemistry[1][2]

Executive Summary

4'-Trifluoromethoxy-biphenyl-3-ylamine (CAS: 1039758-29-0, generic connectivity) represents a "privileged structure" intermediate in modern drug discovery.[1] It combines the structural rigidity of the biphenyl core with the unique physicochemical properties of the trifluoromethoxy (

This compound is primarily utilized as a hydrophobic pharmacophore builder in the synthesis of kinase inhibitors (e.g., p38 MAPK, B-Raf), GPCR ligands, and agrochemicals.[1] Its value lies in the

Physicochemical Profiling: The Advantage

To understand the role of this intermediate, one must analyze the specific contribution of the

The "Super-Halogen" Effect

The

-

Electronic Nature: It is strongly electron-withdrawing by induction (

) but can donate electrons via resonance ( -

Lipophilicity: The Hansch

value for -

Conformational Orthogonality: Unlike a methoxy (

) group, which often lies coplanar to the aryl ring, the

Comparative Metrics

| Property | Impact on Drug Design | ||||

| Hansch | 0.00 | 0.71 | 0.88 | 1.04 | Enhances BBB penetration and cellular uptake.[1] |

| Hammett | 0.00 | 0.23 | 0.54 | 0.35 | Modulates pKa of remote amines/acids; withdraws density.[1] |

| Metabolic Stability | Low | Med | High | High | Blocks P450 oxidation at the para-position. |

| Conformation | Planar | Planar | Rotational | Orthogonal | Accesses unique steric space in binding pockets. |

Synthetic Accessibility & Protocols

The synthesis of 4'-Trifluoromethoxy-biphenyl-3-ylamine is classically achieved via Suzuki-Miyaura Cross-Coupling .[2] This route is preferred over direct nitration/reduction sequences due to the regioselectivity challenges of the biphenyl system.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond. The most robust forward path involves coupling a 3-aminophenylboronic acid (or its protected equivalent) with 1-bromo-4-(trifluoromethoxy)benzene .[1]

Caption: Standard Suzuki-Miyaura coupling strategy for the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 4'-Trifluoromethoxy-biphenyl-3-ylamine via Suzuki Coupling.

Reagents:

-

1-Bromo-4-(trifluoromethoxy)benzene (1.0 equiv)[1]

-

3-Aminophenylboronic acid pinacol ester (1.1 equiv)[1]

-

Pd(dppf)Cl

[1]·CH -

Potassium Carbonate (

) (3.0 equiv)[1] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 1-bromo-4-(trifluoromethoxy)benzene (5.0 mmol) and 3-aminophenylboronic acid pinacol ester (5.5 mmol).

-

Solvent & Base: Add 1,4-dioxane (20 mL) and a solution of

(2.07 g, 15 mmol) in water (5 mL). -

Degassing (Critical): Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd catalyst is the primary cause of yield failure in this reaction.

-

Catalyst Addition: Add Pd(dppf)Cl

[1]·CH -

Reaction: Fit the flask with a reflux condenser and heat to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor by LC-MS or TLC (Hexane/EtOAc 3:1) until the aryl bromide is consumed.[1]

-

Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).[1] Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.[1] -

Purification: Purify the crude dark oil via flash column chromatography (SiO

, gradient 0-30% EtOAc in Hexanes). The product typically elutes as a pale yellow solid or viscous oil.

Medicinal Chemistry Applications

The 3-amino group serves as a versatile handle for downstream diversification. In drug design, this scaffold is most commonly converted into ureas or amides .[1]

Case Study: Design of p38 MAPK Inhibitors

Inhibitors of p38 Mitogen-Activated Protein Kinase often feature a "Type II" binding mode (DFG-out).[1] A classic design strategy involves a urea linker connecting a "hinge binder" (e.g., a pyrazole or pyridine) to a "hydrophobic tail."[1]

-

The Role of the Scaffold: The 4'-trifluoromethoxy-biphenyl moiety acts as the hydrophobic tail . It occupies the allosteric hydrophobic pocket created by the DFG-out shift.

-

The Interaction: The

group provides deep lipophilic contacts, while the biphenyl twist allows the molecule to navigate the narrow channel leading to the pocket.

Diversification Workflow

The following diagram illustrates how the amine is transformed into active pharmaceutical ingredients (APIs).

Caption: Downstream diversification pathways for the biphenyl amine scaffold.

Protocol: Urea Formation (General Procedure)

Objective: Conversion of the amine to a urea (common in kinase inhibitor synthesis).[1]

-

Activation: Dissolve 4'-Trifluoromethoxy-biphenyl-3-ylamine (1.0 equiv) in dry DCM.

-

Reagent: Add the appropriate isocyanate (1.1 equiv). Alternatively, if the isocyanate is unstable, use 1,1'-Carbonyldiimidazole (CDI) to activate a carboxylic acid partner first.[1]

-

Reaction: Stir at room temperature for 2–12 hours.

-

Isolation: The urea product often precipitates.[1] Filter and wash with ether. If soluble, evaporate and purify via recrystallization (EtOH/Water) or prep-HPLC.[1]

Safety & Handling

-

Aniline Toxicity: Like many aromatic amines, this compound should be treated as a potential sensitizer and mutagen.[1] Handle in a fume hood with nitrile gloves.

-

Fluorine NMR: The

group provides a distinct handle for

References

-

Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society, 2022.[1] [1]

-

Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem, 2019.[1]

-

Synthesis and Structure-Activity Relationship of Aminobenzophenones (p38 MAP Kinase Inhibitors). Journal of Medicinal Chemistry, 2003.[1][3] [1]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals, 2025.

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. Catalysts, 2017.[1][4][5] [1]

Sources

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group on Biphenyl Amines

Introduction: The Rise of a "Super-Halogen" in Modulating Bioactive Scaffolds

In the landscape of modern medicinal chemistry, the strategic manipulation of a molecule's electronic properties is paramount to optimizing its pharmacokinetic and pharmacodynamic profile. Among the arsenal of functional groups employed for this purpose, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent.[1][2][3] Often referred to as a "super-halogen" or "pseudo-halogen," its distinct combination of electronic and steric characteristics allows for the fine-tuning of molecular properties in ways that are not achievable with more traditional moieties.[2]

This guide provides a comprehensive technical overview of the electronic effects of the trifluoromethoxy group, with a specific focus on its impact on the biphenyl amine scaffold—a privileged structure in numerous approved drugs and clinical candidates. We will delve into the fundamental principles governing the -OCF₃ group's influence on acidity, lipophilicity, and metabolic stability, and provide field-proven experimental protocols for the quantitative assessment of these parameters. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the trifluoromethoxy group in their discovery programs.

The Dichotomous Electronic Nature of the Trifluoromethoxy Group

The trifluoromethoxy group's profound impact on molecular properties stems from a fascinating interplay of opposing electronic forces. Unlike the structurally similar methoxy group (-OCH₃), which is a strong resonance donor and weak inductive withdrawer, the -OCF₃ group exhibits a more complex electronic profile.

-

Strong Inductive Electron Withdrawal (-I Effect): The three highly electronegative fluorine atoms create a powerful dipole, strongly pulling electron density away from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond.[3] This inductive effect is significantly stronger than that of a methoxy group and even surpasses that of a trifluoromethyl (-CF₃) group.[2]

-

Weak Resonance Electron Donation (+M Effect): Similar to the methoxy group, the lone pairs on the oxygen atom of the -OCF₃ group can, in principle, be delocalized into the aromatic π-system. However, the potent inductive pull of the fluorine atoms significantly diminishes the electron-donating ability of the oxygen, rendering the resonance effect weak.

This duality results in the -OCF₃ group acting as a net electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution, yet still directing incoming electrophiles to the ortho and para positions due to the weak resonance donation.[2]

Conformational Preference

A key steric feature of the trifluoromethoxy group is its preference for a conformation where the O-CF₃ bond is orthogonal to the plane of the aromatic ring.[4][5] This minimizes steric repulsion between the bulky trifluoromethyl group and the ortho-hydrogens of the ring, a stark contrast to the methoxy group which favors a planar arrangement to maximize resonance overlap. This perpendicular orientation can have significant implications for the overall topography of a molecule, influencing its ability to fit into a protein's binding pocket.

Quantifiable Impacts on the Physicochemical Properties of Biphenyl Amines

The introduction of a trifluoromethoxy group onto a biphenyl amine scaffold instigates predictable and significant shifts in its key physicochemical properties. Understanding these shifts is crucial for rational drug design.

Modulation of Amine Basicity (pKa)

The basicity of the amine nitrogen in biphenyl amines is a critical determinant of its ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement. The strong electron-withdrawing nature of the -OCF₃ group has a profound impact on this property.

By pulling electron density away from the aromatic system, the -OCF₃ group reduces the electron density on the amine nitrogen, making its lone pair less available to accept a proton. This results in a significant decrease in the pKa of the amine, rendering it less basic. The magnitude of this effect is dependent on the position of the -OCF₃ group relative to the amine.

| Substituent Position on Biphenyl Amine | Expected pKa | Rationale |

| Unsubstituted | ~4.6 | Baseline basicity of the aniline-like nitrogen. |

| 4'-OCH₃ | ~5.3 | The electron-donating methoxy group increases electron density on the nitrogen, increasing basicity. |

| 4'-OCF₃ | ~3.8 | The strong electron-withdrawing -OCF₃ group at a distance significantly reduces electron density on the nitrogen, decreasing basicity. |

| 2'-OCF₃ | ~3.5 | The inductive effect is stronger at the ortho position, leading to a more pronounced decrease in basicity compared to the para position. |

Note: The pKa values in the table are illustrative and based on established chemical principles. Actual values will vary depending on the specific molecular context.

Enhancement of Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[3]

The replacement of a hydrogen or a methoxy group with a trifluoromethoxy group leads to a substantial increase in LogP . This is attributed to the hydrophobic nature of the fluorine atoms and the overall increase in molecular surface area.

| Substituent on Biphenyl Amine | Hansch π Parameter | Expected LogP |

| H (Unsubstituted) | 0.00 | Baseline |

| -OCH₃ | -0.02 | Slightly more hydrophilic |

| -OCF₃ | +1.04 | Significantly more lipophilic |

The Hansch π parameter is a measure of the lipophilicity of a substituent. A positive value indicates an increase in lipophilicity.[6]

Increased Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[7] The trifluoromethoxy group confers exceptional metabolic stability for several reasons:

-

Resistance to Oxidation: The strong C-F bonds are highly resistant to enzymatic cleavage.[1] Furthermore, the electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen atom, making it less susceptible to oxidative metabolism compared to a methoxy group, which is prone to O-demethylation.[3]

-

Steric Hindrance: The bulkiness of the -OCF₃ group can sterically shield adjacent positions on the aromatic ring from enzymatic attack.[3]

The incorporation of an -OCF₃ group can therefore significantly increase the half-life of a drug candidate in vivo.[8][9]

Experimental Protocols for Characterization

To provide a self-validating system for researchers, the following are detailed protocols for the experimental determination of the key physicochemical properties discussed.

pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH.[10][11][12]

Rationale: By measuring the absorbance at a wavelength where the protonated and deprotonated forms of the biphenyl amine have different extinction coefficients across a range of pH values, a titration curve can be generated from which the pKa can be accurately determined.[11][13]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test biphenyl amine in DMSO.

-

Buffer Preparation: Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 2 to pH 6 for a compound with an expected pKa of 4).

-

Sample Preparation in 96-Well Plate:

-

Add a precise volume of each buffer solution to the wells of a UV-transparent 96-well microtiter plate.

-

Add a small, fixed volume of the compound stock solution to each well, ensuring the final DMSO concentration is low (e.g., ≤1% v/v) to avoid solvent effects.

-

Include wells with buffer and DMSO only to serve as blanks.

-

-

Spectrophotometric Measurement:

-

Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from each sample spectrum.

-

Identify a wavelength with a significant change in absorbance across the pH range.

-

Plot absorbance at the chosen wavelength versus pH.

-

Fit the data to the Henderson-Hasselbalch equation or use a sigmoidal curve fitting algorithm to determine the inflection point, which corresponds to the pKa.[14]

-

Workflow Diagram:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Lipophilicity (LogP) Determination by Reverse-Phase HPLC

This method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.

Rationale: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. More lipophilic compounds will have a stronger affinity for the stationary phase and thus elute later (longer retention time). By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.

Step-by-Step Protocol:

-

System Setup:

-

HPLC system with a C18 column and a UV detector.

-

Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water).

-

Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Calibration:

-

Prepare solutions of at least 5-6 commercially available compounds with a range of known LogP values that bracket the expected LogP of the test compound.

-

Inject each standard individually and run a gradient elution (e.g., 5% to 95% B over 15 minutes).

-

Record the retention time (t_R) for each standard.

-

Create a calibration curve by plotting the known LogP values against the corresponding retention times.

-

-

Sample Analysis:

-

Prepare a solution of the test biphenyl amine at a similar concentration to the standards.

-

Inject the test compound and run the same HPLC gradient method.

-

Record the retention time of the test compound.

-

-

LogP Calculation:

-

Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its retention time.

-

Workflow Diagram:

Caption: Workflow for LogP determination by RP-HPLC.

Metabolic Stability Assessment via Microsomal Stability Assay

This in vitro assay measures the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of CYP enzymes.[7][15][16]

Rationale: By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), and then quantifying the disappearance of the parent compound over time, one can calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).[17] These parameters are predictive of the compound's metabolic stability in vivo.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a solution of the test compound in a suitable solvent (e.g., 1 mM in acetonitrile).

-

Prepare an NADPH regenerating system in phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, pre-warm the liver microsomes and the test compound solution to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5 mg/mL.[7]

-

-

Time Points and Quenching:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard).[17]

-

Include a negative control incubation without NADPH to assess non-CYP-mediated degradation.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the line from the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Workflow Diagram:

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion: A Versatile Tool for Drug Discovery

The trifluoromethoxy group offers a unique and powerful means to modulate the electronic and physicochemical properties of biphenyl amines. Its strong electron-withdrawing nature significantly reduces the basicity of the amine, while its inherent hydrophobicity dramatically increases lipophilicity. Crucially, it imparts exceptional metabolic stability, a highly desirable trait in drug candidates. By understanding the fundamental principles outlined in this guide and employing the robust experimental protocols provided, researchers can rationally incorporate the -OCF₃ group to overcome common drug discovery hurdles and design more effective and durable therapeutic agents. The continued exploration of this "super-halogen" on diverse molecular scaffolds promises to yield new generations of optimized clinical candidates.

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved February 15, 2026, from [Link]

-

In Vitro Drug Metabolism. (n.d.). Microsomal Stability Assay. Retrieved February 15, 2026, from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved February 15, 2026, from [Link]

-

Wernevik, J., et al. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. Retrieved February 15, 2026, from [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved February 15, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Barceló-Oliver, M., et al. (2017). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Omega, 2(10), 6900-6906. [Link]

-

Linclau, B., et al. (2021). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Müller, K. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 68(6), 356-361. [Link]

-

Wang, Z., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Anderson, R. J., et al. (2009). Synthesis and Structure−Activity Studies of Biphenyl Analogues of the Tuberculosis Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][15][16]oxazine (PA-824). Journal of Medicinal Chemistry, 52(24), 7944-7957. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved February 15, 2026, from [Link]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Matviiuk, T., & Yagupolskii, Y. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7578. [Link]

-

Lee, K. N., et al. (2020). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. Organic & Biomolecular Chemistry, 18(30), 5797-5803. [Link]

-

Müller, K. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA, 68(6), 356-361. [Link]

-

Pharmaffiliates. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved February 15, 2026, from [Link]

-

Melnykov, K. P., et al. (2024). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. Retrieved February 15, 2026, from [Link]

-

Dr. Shamsa. (2022, August 7). How to find Pka of compound using UV visible spectroscopy [Video]. YouTube. [Link]

-

Bhagat, S. (2017). Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Tlili, A., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(5), 2165-2175. [Link]

-

Schmalzbauer, M., et al. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2697-2705. [Link]

-

SpectraBase. (n.d.). 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid - Optional[13C NMR] - Spectrum. Retrieved February 15, 2026, from [Link]

-

Ngai, M.-Y., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

-

Li, H., et al. (2013). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Angewandte Chemie International Edition, 52(42), 11135-11139. [Link]

-

Wang, X., et al. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Letters, 20(15), 4529-4532. [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved February 15, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved February 15, 2026, from [Link]

-

Academia.edu. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved February 15, 2026, from [Link]

-

Cammarere, R., & Doyle, A. G. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Romero, N. A., & Nicewicz, D. A. (2016). Photochemical Intramolecular Amination for the Synthesis of Heterocycles. The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

- Valko, K., et al. (2002). U.S. Patent No. US20020009388A1.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Shaughnessy, M. G., et al. (2021). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry, 48, 116409. [Link]

-

Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. Retrieved February 15, 2026, from [Link]

-

Andy A. (2024). Computational Analysis of Trifluoromethoxyphenol: Predicting pKa Using Electrostatic Potential. ScholarWorks. [Link]

-

Schwarzenbach, G., et al. (n.d.). Selected Hammett substituent constants and susceptibility factors. Retrieved February 15, 2026, from [Link]

-

Sudarikov, D. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7036. [Link]

-

Pan, L., et al. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 31(17), e202402820. [Link]

-

Pitre, S. P., & Glorius, F. (2023). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Journal of the American Chemical Society, 145(46), 25301-25306. [Link]

-

Lee, J.-H., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 55(3), 369-375. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mttlab.eu [mttlab.eu]

- 8. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. pharmaguru.co [pharmaguru.co]

- 13. youtube.com [youtube.com]

- 14. ishigirl.tripod.com [ishigirl.tripod.com]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Metabolic stability of trifluoromethoxy-substituted biphenyls

An In-Depth Technical Guide to the Metabolic Stability of Trifluoromethoxy-Substituted Biphenyls

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of the trifluoromethoxy (-OCF3) group into molecular scaffolds is a pivotal strategy in modern medicinal chemistry, offering a unique combination of properties that can profoundly enhance a drug candidate's pharmacokinetic profile.[1][2] This guide provides an in-depth technical exploration of the metabolic stability of biphenyl structures bearing this "superhalogen" substituent.[3] We will dissect the mechanistic underpinnings of their stability, analyze the key metabolic pathways mediated by Cytochrome P450 enzymes, and present field-proven, step-by-step protocols for their in vitro evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of the trifluoromethoxy group to design more robust and effective therapeutic agents.

The Trifluoromethoxy Group: A Privileged Moiety in Drug Design

In the quest to optimize drug-like properties, the strategic incorporation of fluorine-containing functional groups is a cornerstone of contemporary drug design.[4][5][6] While the trifluoromethyl (-CF3) group is more prevalent, the trifluoromethoxy (-OCF3) group has garnered significant attention for the distinct and often superior advantages it confers upon a parent molecule.[2][7][8]

Unique Physicochemical Properties

The trifluoromethoxy group's utility stems from a unique confluence of electronic and physical characteristics:

-

Potent Electron-Withdrawing Nature : The high electronegativity of the fluorine atoms makes the -OCF3 group a strong electron-withdrawing substituent.[7][9] This electronic perturbation significantly influences the reactivity of the aromatic ring to which it is attached, a key factor in metabolic stability.

-

Enhanced Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[1] This property is critical for modulating a compound's ability to cross biological membranes, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

-

Metabolic Resistance : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[10] This inherent strength makes the trifluoromethoxy group exceptionally resistant to direct enzymatic cleavage and metabolic degradation, which can prolong a drug's half-life in the body.[2][4]

These properties are summarized and compared with other common substituents in Table 1.

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect (Hammett Constant, σp) | Key Characteristics |

| -OCF₃ | +1.04 | +0.35 | Highly lipophilic, strong electron-withdrawer, metabolically robust [1] |

| -CF₃ | +0.88 | +0.54 | Lipophilic, very strong electron-withdrawer, metabolically stable[2] |

| -Cl | +0.71 | +0.23 | Lipophilic, moderately electron-withdrawing |

| -OCH₃ | -0.02 | -0.27 | Hydrophilic, electron-donating, prone to O-dealkylation |

| -CH₃ | +0.56 | -0.17 | Lipophilic, weakly electron-donating, prone to oxidation |

Table 1. Comparison of Physicochemical Properties of the Trifluoromethoxy Group and Other Common Aromatic Substituents.

Core Principles of Metabolic Stability for -OCF3 Biphenyls

The metabolic fate of most xenobiotics, including trifluoromethoxy-substituted biphenyls, is primarily determined by the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, which are highly expressed in the liver.[11][12] These enzymes are responsible for the majority of Phase I oxidative metabolism.[11]

The Cytochrome P450 Catalytic Cycle

Understanding the fundamental mechanism of CYP enzymes is crucial to appreciating how the -OCF3 group imparts stability. The cycle involves the activation of molecular oxygen to generate a highly reactive iron-oxo species (Compound I), which is the primary oxidant responsible for substrate metabolism.[11]

Caption: Generalized Cytochrome P450 catalytic cycle.

Predicted Metabolic Pathways

For a biphenyl scaffold, the most common site of CYP-mediated metabolism is aromatic hydroxylation. The introduction of a trifluoromethoxy group dramatically influences this process.

-

Ring Deactivation : As a potent electron-withdrawing group, the -OCF3 substituent significantly reduces the electron density of the aromatic ring to which it is attached.[2][11] This electronic deactivation makes the ring less susceptible to electrophilic attack by the CYP iron-oxo species, effectively "shielding" it from metabolism.[2][11]

-

Metabolism Redirection : Consequently, metabolic attack is preferentially directed to the distal, non-substituted phenyl ring, which remains comparatively electron-rich and thus a more favorable substrate for hydroxylation.

-

-OCF3 Group Stability : The trifluoromethoxy group itself is exceptionally stable. Unlike a methoxy group, which is readily metabolized via O-demethylation, the -OCF3 group is highly resistant to this pathway due to the strength of the C-F bonds.[1][9] However, it is crucial to note that under certain circumstances, metabolism of an adjacent amine can lead to intermediates that result in the loss of the OCF3 group and the formation of potentially toxic fluorophosgene.[13] This is a critical consideration in drug design and safety assessment.

Caption: Predicted metabolic fate of a trifluoromethoxy-biphenyl.

Experimental Assessment of Metabolic Stability

Evaluating the metabolic stability of new chemical entities (NCEs) is a critical step in early drug discovery.[14][15] The most common in vitro systems are liver microsomes and hepatocytes, which allow for the determination of key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint).[16][17]

Choice of In Vitro System

-

Liver Microsomes : These are subcellular fractions of the endoplasmic reticulum from hepatocytes.[15] They are rich in Phase I enzymes, particularly CYPs, making them an excellent, cost-effective system for assessing CYP-mediated metabolism.[15][17][18]

-

Hepatocytes : As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II (conjugative) metabolic enzymes and cofactors.[15][18] They provide a more comprehensive assessment of overall hepatic clearance.[15][16]

Experimental Workflow: A Self-Validating System

A robust metabolic stability assay incorporates multiple controls to ensure the integrity and reliability of the data. The workflow below outlines a standard protocol that can be adapted for high-throughput screening.

Caption: High-level workflow for an in vitro metabolic stability assay.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol describes a standard method for determining metabolic stability using pooled human liver microsomes.

Materials:

-

Test Compound (TC) and Positive Control (e.g., Verapamil, Testosterone)

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADPH, G6P, G6PDH)

-

Acetonitrile (ACN), HPLC grade, with Internal Standard (IS) for analytical quantification

-

96-well incubation plates and collection plates

| Parameter | Recommended Condition | Rationale |

| Test Compound Conc. | 1 µM | Balances analytical sensitivity with minimizing enzyme saturation.[19] |

| Microsomal Protein Conc. | 0.5 mg/mL | Sufficient enzyme concentration for measurable turnover of most compounds. |

| Incubation Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity.[19] |

| Cofactor | NADPH (1 mM) | Essential cofactor for CYP450 enzyme activity.[18] |

| Time Points | 0, 5, 15, 30, 45, 60 min | Provides sufficient data points to accurately determine the degradation rate. |

| Quenching Solution | Cold Acetonitrile + IS | Simultaneously stops the reaction and precipitates protein.[19] |

Table 2. Standard Incubation Conditions for HLM Assay.

Step-by-Step Procedure:

-

Preparation :

-

Prepare a 1 mM stock solution of the test compound and positive control in DMSO. Further dilute in buffer to create working solutions.

-

Thaw HLM on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

-

Prepare the NADPH regenerating solution according to the manufacturer's instructions.

-

-

Incubation Setup :

-

In a 96-well plate, add the appropriate volume of phosphate buffer.

-

Add the test compound working solution to each well to achieve a final concentration of 1 µM.

-

Negative Control : For one set of wells, add HLM but replace the NADPH solution with buffer in step 4. This control accounts for non-enzymatic degradation.

-

Add the diluted HLM solution to all wells to achieve a final concentration of 0.5 mg/mL.

-

-

Reaction Initiation :

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[19]

-

Initiate the metabolic reaction by adding the NADPH solution to all wells (except the negative control). The time of addition is T=0.

-

-

Sampling and Quenching :

-

At each designated time point (0, 5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture to a collection plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.

-

The T=0 sample should be taken immediately after adding NADPH.

-

-

Sample Processing :

-

Once all time points are collected, seal the collection plate and vortex thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.[19]

-

Carefully transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis :

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.

-

-

Data Analysis :

-

Calculate the percentage of parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the % remaining versus time.

-

The slope of the resulting linear regression line is the elimination rate constant (k).

-

Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ (min) = 0.693 / k

-

CLint (µL/min/mg protein) = (k * 1000) / [Protein Conc. mg/mL]

-

-

Metabolite Identification and Structural Elucidation

Identifying the metabolic "soft spots" on a molecule is crucial for guiding medicinal chemistry efforts to improve stability.[20][21] This process, known as metabolite profiling, is an essential follow-up to stability screening.

Analytical Strategy

The primary tool for metabolite identification is high-resolution liquid chromatography-mass spectrometry (HRMS).[20][21]

-

Sample Analysis : The same quenched samples from the stability assay can be re-analyzed using a non-targeted HRMS method.

-

Data Mining : Specialized software is used to compare the chromatograms of incubated samples (e.g., T=60 min) with the T=0 sample. The software flags new peaks that are present only in the incubated samples, which are putative metabolites.

-

Structural Elucidation : The chemical structure of these putative metabolites is determined by:

-

Accurate Mass Measurement : HRMS provides a highly accurate mass for the metabolite, allowing for the prediction of its elemental formula. For example, a +15.9949 Da mass shift from the parent compound indicates the addition of an oxygen atom (hydroxylation).

-

Tandem MS (MS/MS) : The metabolite ion is isolated and fragmented. The resulting fragmentation pattern provides clues about the molecule's structure and can often pinpoint the exact site of modification (e.g., which phenyl ring was hydroxylated).[20][22]

-

For trifluoromethoxy-substituted biphenyls, the expected primary metabolite would show a mass increase corresponding to hydroxylation (+16 Da), and the MS/MS fragmentation pattern would confirm that the modification occurred on the non-substituted ring.

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for enhancing metabolic stability and fine-tuning pharmacokinetic properties.[2][4] Its strong electron-withdrawing nature and inherent resistance to degradation effectively shield the substituted aromatic ring, redirecting metabolism to other parts of the molecule.[2][11] By understanding the underlying bio-organic principles and employing robust, self-validating in vitro assays as detailed in this guide, researchers can rationally design and efficiently screen trifluoromethoxy-substituted biphenyls. This systematic approach accelerates the identification of lead candidates with optimized metabolic profiles, ultimately reducing attrition in later stages of drug development and paving the way for more durable and effective medicines.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.

- The Importance of Trifluoromethoxy Group in Chemical Synthesis.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N

- Metabolic Stability Assay Services - BioIVT.

- (PDF)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Metabolic Stability Assessed by Liver Microsomes and Hep

- The Role of Trifluoromethyl Groups in Modern Drug Design.

- Metabolic Stability - Frontage Labor

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv.

- Metabolic Stability Assays - Merck Millipore.

- Metabolic stability assay in human, rat, dog or mouse hep

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals.

- Metabolism and Toxicity of Fluorine Compounds - American Chemical Society.

- Metabolite Profiling & Structural Elucidation - Charles River Labor

- Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books G

- New Entries Toward the Synthesis of OCF3-Containing Molecules - ResearchG

- Analytical strategies for identifying drug metabolites - PubMed.

- A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 15. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 16. nuvisan.com [nuvisan.com]

- 17. researchgate.net [researchgate.net]

- 18. bioivt.com [bioivt.com]

- 19. protocols.io [protocols.io]

- 20. criver.com [criver.com]

- 21. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for 4'-Trifluoromethoxy-biphenyl-3-ylamine Derivatives

Executive Summary & Strategic Importance

The 4'-Trifluoromethoxy-biphenyl-3-ylamine scaffold is a high-value pharmacophore in modern medicinal chemistry. The trifluoromethoxy group (

Why this Scaffold Matters (Expertise & Logic)

-

Bioisosterism & Lipophilicity: The

group is bioisosteric to a chlorine atom or a methoxy group but significantly more lipophilic (Hansch -

Conformational Control: Unlike a methoxy group, the

group often adopts a conformation orthogonal to the aromatic ring due to electronic repulsion and hyperconjugation, potentially locking the biaryl system into a bioactive conformation. -

Metabolic Stability: The strong

bonds prevent oxidative metabolism at the para-position, prolonging the drug's half-life (

This guide details two robust, self-validating protocols for synthesizing this core: a Direct Suzuki-Miyaura Cross-Coupling (Method A) and a Nitro-Reduction Sequence (Method B).

Retrosynthetic Analysis

The logical disconnection of the target molecule relies on the formation of the biaryl

Diagram 1: Retrosynthetic Logic

Caption: Retrosynthetic breakdown showing the convergent assembly via Suzuki coupling. Method A utilizes a free amine; Method B utilizes a nitro precursor.

Method A: Direct Suzuki-Miyaura Coupling (Preferred)

This method is the most atom-economical, avoiding protection/deprotection steps. While free amines can sometimes poison Palladium catalysts, modern catalyst systems (e.g.,

Materials & Reagents

| Reagent | Equiv.[3][4][5][6][7][8][9] | Role | Critical Note |

| 1-Bromo-4-(trifluoromethoxy)benzene | 1.0 | Electrophile | Liquid; density |

| 3-Aminophenylboronic acid (pinacol ester) | 1.1 - 1.2 | Nucleophile | Boronic esters are more stable than free acids. |

| 0.03 - 0.05 | Catalyst | Robust; resists deactivation by amines. | |

| 3.0 | Base | Activates the boronate species. | |

| 1,4-Dioxane | Solvent | Solvent | Miscible with water; high boiling point. |

Step-by-Step Protocol

1. Reaction Setup (Inert Atmosphere)

-

Step 1.1: To a dry reaction vial equipped with a magnetic stir bar, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 equiv) and 3-aminophenylboronic acid pinacol ester (1.2 equiv).

-

Step 1.2: Add 1,4-Dioxane (concentration 0.2 M relative to bromide).

-

Step 1.3: Degas the solution by bubbling Nitrogen (

) or Argon through it for 10 minutes. Why: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.

2. Catalyst Activation

-

Step 2.1: Add

(3-5 mol%). -

Step 2.2: Add degassed 2M aqueous

(3.0 equiv). -

Step 2.3: Seal the vial and heat to 90°C for 4–12 hours.

3. Self-Validating Checkpoint (TLC Monitoring)

-